3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol

Übersicht

Beschreibung

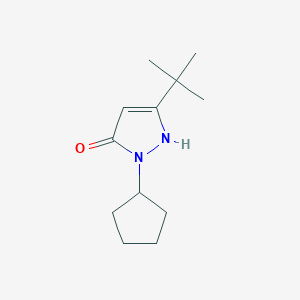

The compound “3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature . The cyclopentyl group is a cycloalkane with a five-membered ring .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic pyrazole ring, with the tert-butyl, cyclopentyl, and hydroxyl groups attached at the 3rd, 1st, and 5th positions respectively .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazole ring and the functional groups attached to it. The tert-butyl group is generally considered unreactive, but the presence of the hydroxyl group could potentially make the compound a weak acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the pyrazole ring and the attached functional groups. For example, the presence of the hydroxyl group could potentially allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Organic Optoelectronic Materials

3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol: is a carbazole-based compound, which is a core component in the field of organic optoelectronic devices. These compounds are used as molecular building blocks, oligomers, dendrimers, or polymers and offer several advantages such as low cost, easy functionalization, and simple linkage through the carbazole backbone . The photophysical properties of these compounds, including their excited-state dynamics, are crucial for the development of efficient optoelectronic materials.

Photophysical Studies

The tert-butyl group in carbazole compounds like 3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol has been found to have a relatively weak influence on photophysics, mainly causing a small increase in the Stokes shift . Understanding the excited-state relaxation and triplet formation of these compounds is essential for interpreting their behavior in more complex environments, which is vital for applications in photochemistry and photophysics.

Bioprocessing and Cell Culture

Carbazole derivatives are also relevant in bioprocessing and cell culture applications. While the specific use of 3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol in this context is not detailed, related tert-butyl compounds are used in biochemical reagents and have implications in cell and gene therapy .

Freeze-Drying Processes

In the pharmaceutical industry, tert-butyl groups are often used in the context of freeze-drying processes to stabilize drugs. Although the direct application of 3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol is not specified, its structural relatives play a role in mechanistic investigations of biopharmaceuticals’ stability during freeze-drying .

Radical Cation Formation

Research has shown that two-photon excitation of carbazole compounds can lead to the formation of radical cations. This property is significant for applications in organic electronics and materials science, where radical cations can be involved in charge transport mechanisms .

Wirkmechanismus

Target of Action

The compound “3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known to have diverse biological activities and are often used in medicinal chemistry. They can interact with various enzymes, receptors, and other proteins, but the specific targets would depend on the exact structure and functional groups of the compound .

Mode of Action

The mode of action of “3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol” would depend on its specific targets. For example, if it targets an enzyme, it might inhibit or enhance the enzyme’s activity. If it targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the flow of metabolites through that pathway .

Pharmacokinetics

The pharmacokinetics of “3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol”, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, solubility, stability, and the route of administration .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it acts as an enzyme inhibitor, it could decrease the production of certain metabolites. If it acts as a receptor agonist, it could trigger a cellular response .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain enzymes or receptors might only be active under specific conditions, and the compound might be more or less stable in different environments .

Eigenschaften

IUPAC Name |

5-tert-butyl-2-cyclopentyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-12(2,3)10-8-11(15)14(13-10)9-6-4-5-7-9/h8-9,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTDABRLOCQHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N(N1)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(tert-butyl)-1-cyclopentyl-1H-pyrazol-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1466929.png)

![tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B1466938.png)

![N-[(2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1466945.png)

![Tert-butyl (3-methoxypropyl){3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl}carbamate](/img/structure/B1466947.png)

![N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea](/img/structure/B1466952.png)